N-(2,5-difluorobenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
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Overview
Description
N-(2,5-difluorobenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a complex organic compound that features a combination of fluorinated benzyl, oxadiazole, and phenoxyacetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorobenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol reacts with an appropriate halide.
Introduction of the Difluorobenzyl Group: The difluorobenzyl group is attached through a nucleophilic substitution reaction involving a difluorobenzyl halide and an amine.
Final Coupling: The final step involves coupling the oxadiazole derivative with the difluorobenzyl amine under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorobenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce specific functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NaOH, NH₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Industrial Applications: It could serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which N-(2,5-difluorobenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and computational modeling.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-difluorobenzyl)-2-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
- N-(2,5-difluorobenzyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
- N-(2,5-difluorobenzyl)-2-{4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
Uniqueness
N-(2,5-difluorobenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is unique due to the presence of both fluorinated benzyl and oxadiazole moieties, which confer specific electronic and steric properties. These features can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H19F2N3O3 |
---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
InChI |
InChI=1S/C24H19F2N3O3/c1-15-2-4-16(5-3-15)23-28-24(32-29-23)17-6-9-20(10-7-17)31-14-22(30)27-13-18-12-19(25)8-11-21(18)26/h2-12H,13-14H2,1H3,(H,27,30) |
InChI Key |
BOCVAJDJGVELFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NCC4=C(C=CC(=C4)F)F |
Origin of Product |
United States |
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